molecular formula C6H4F2N2O2 B2432375 4-(Difluoromethyl)pyrimidine-2-carboxylic acid CAS No. 1782555-45-6

4-(Difluoromethyl)pyrimidine-2-carboxylic acid

Cat. No.: B2432375
CAS No.: 1782555-45-6
M. Wt: 174.107
InChI Key: ZNLRSYZXHJWQQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Difluoromethyl)pyrimidine-2-carboxylic acid is a chemical compound with the molecular formula C6H4F2N2O2 and a molecular weight of 174.1 g/mol It is a pyrimidine derivative, characterized by the presence of a difluoromethyl group at the 4-position and a carboxylic acid group at the 2-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)pyrimidine-2-carboxylic acid typically involves the introduction of the difluoromethyl group and the carboxylic acid group onto the pyrimidine ring. One common method involves the reaction of a suitable pyrimidine precursor with difluoromethylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts like palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield difluoromethylpyrimidine oxides, while reduction can produce difluoromethylpyrimidine alcohols or aldehydes .

Scientific Research Applications

4-(Difluoromethyl)pyrimidine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Difluoromethyl)pyrimidine-2-carboxylic acid is unique due to the presence of both the difluoromethyl and carboxylic acid groups, which confer distinct chemical and biological properties. The difluoromethyl group can enhance metabolic stability and bioavailability, while the carboxylic acid group can improve solubility and facilitate interactions with biological targets .

Properties

IUPAC Name

4-(difluoromethyl)pyrimidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2N2O2/c7-4(8)3-1-2-9-5(10-3)6(11)12/h1-2,4H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLRSYZXHJWQQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.